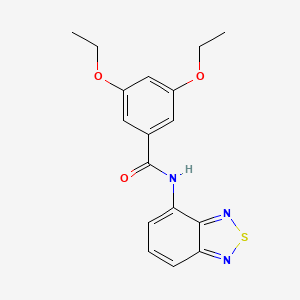

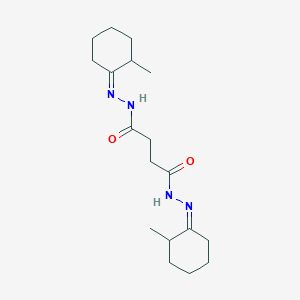

N-2,1,3-benzothiadiazol-4-yl-3,5-diethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-2,1,3-benzothiadiazol-4-yl-3,5-diethoxybenzamide typically involves benzoylation processes, where aminobenzothiazole derivatives are reacted with different benzoyl chlorides. For instance, a related compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized using spectroscopic methods including 1H NMR, 13C NMR, and IR spectroscopy (Al Mamari et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of benzothiadiazol derivatives often involves X-ray diffraction techniques and spectroscopic analysis to elucidate the arrangement of atoms within the molecule. For example, a study involving a similar benzothiadiazole derivative showed the molecule crystallizing in a triclinic system, confirmed by single-crystal X-ray diffraction (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Benzothiadiazole compounds participate in various chemical reactions, such as metal-catalyzed C-H bond functionalization, due to their structural motifs that act as bidentate directing groups (Al Mamari et al., 2019). These reactions are essential for modifying the chemical structure and properties of the compounds for specific applications.

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal structure, are critical for understanding the behavior of benzothiadiazol derivatives under different conditions. For instance, the synthesis and characterization of a related compound revealed its crystallization system and stability up to certain temperatures, contributing to knowledge about its physical behavior (Prabukanthan et al., 2020).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and electronic structure are influenced by the molecular structure of benzothiadiazol derivatives. Studies on similar compounds, such as their oxidative synthesis and reactions with different aldehydes and alcohols, shed light on their chemical behaviors and potential applications (Sharif et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Pharmacological Effects

N-2,1,3-Benzothiadiazol-4-yl-3,5-diethoxybenzamide derivatives have shown significant potential in anticonvulsant applications. A study by Faizi et al. (2017) described the synthesis of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed for binding to benzodiazepine receptors with anticonvulsant pharmacophore properties. Some of these compounds demonstrated considerable anticonvulsant activity in tests, without impairing learning and memory, suggesting their relevance in pharmacological research (Faizi et al., 2017).

Photodynamic Therapy for Cancer Treatment

Research by Pişkin et al. (2020) explored the potential of zinc phthalocyanine derivatives substituted with benzothiadiazole groups for photodynamic therapy, a treatment modality for cancer. These compounds exhibited significant photophysical and photochemical properties, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity in Cancer Cell Lines

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines by Corbo et al. (2016). These compounds showed a prominent inhibitory effect on cell growth, with some exhibiting a proapoptotic effect, particularly towards MCF-7 cancer cell lines (Corbo et al., 2016).

Optical and Biological Properties

Prabukanthan et al. (2020) synthesized and characterized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, revealing its potential in optical, thermal, and biological applications. The compound displayed notable antibacterial and antifungal activities, along with properties suitable for nonlinear optical (NLO) studies (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Antitumor Properties

Kashiyama et al. (1999) studied the antitumor properties of 2-(4-aminophenyl)benzothiazoles and their derivatives, revealing their potential in cancer therapy. These compounds exhibited selective growth inhibitory properties against human cancer cell lines, indicating their role in antitumor research (Kashiyama et al., 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-22-12-8-11(9-13(10-12)23-4-2)17(21)18-14-6-5-7-15-16(14)20-24-19-15/h5-10H,3-4H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNBRDHACQKDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-3,5-diethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

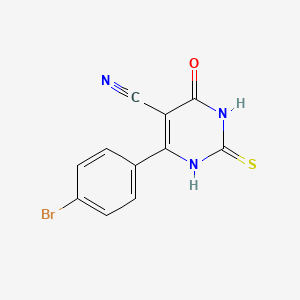

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

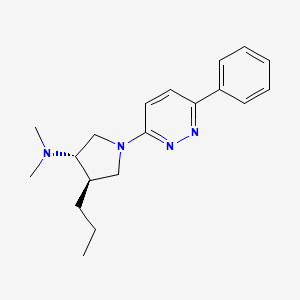

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

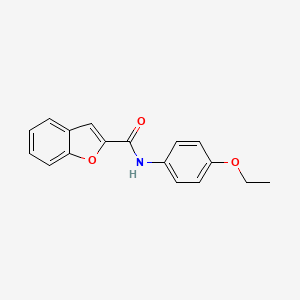

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)